2-Bromopropene 2-Bromopropene
Brand Name: Vulcanchem
CAS No.: 557-93-7
VCID: VC1959876
InChI: InChI=1S/C3H5Br/c1-3(2)4/h1H2,2H3
SMILES: CC(=C)Br
Molecular Formula: C3H5B
Molecular Weight: 120.98 g/mol

2-Bromopropene

CAS No.: 557-93-7

Cat. No.: VC1959876

Molecular Formula: C3H5B

Molecular Weight: 120.98 g/mol

* For research use only. Not for human or veterinary use.

2-Bromopropene - 557-93-7

Specification

CAS No. 557-93-7
Molecular Formula C3H5B
Molecular Weight 120.98 g/mol
IUPAC Name 2-bromoprop-1-ene
Standard InChI InChI=1S/C3H5Br/c1-3(2)4/h1H2,2H3
Standard InChI Key PHMRPWPDDRGGGF-UHFFFAOYSA-N
SMILES CC(=C)Br
Canonical SMILES CC(=C)Br
Boiling Point 48.4 °C
Melting Point -126.0 °C

Introduction

Physical Properties

2-Bromopropene exists as a colorless to light yellow clear liquid at room temperature with characteristic physical properties that are summarized in Table 1 .

Table 1: Physical Properties of 2-Bromopropene

PropertyValueReference
Molecular Weight120.98 g/mol
Physical State (20°C)Colorless to yellow liquid
Melting Point-87°C
Boiling Point47-49°C (760 mmHg)
Density1.362 g/mL at 25°C
Refractive Index1.443
Dipole Moment1.51 D
Flash Point4°C (closed cup)
Vapor Pressure5.05 psi (20°C)
Water SolubilityImmiscible with water

The compound has a relatively low boiling point of 47-49°C at atmospheric pressure, which is consistent with its small molecular size and moderate intermolecular forces . Its density of 1.362 g/mL at 25°C indicates that it is heavier than water . The refractive index of 1.443 and dipole moment of 1.51 D provide insights into its molecular interactions and polarizability .

Chemical Properties

2-Bromopropene possesses chemical properties typical of both alkenes and alkyl halides, making it a versatile compound in organic chemistry. The presence of the carbon-carbon double bond alongside the bromine substituent creates a compound with multiple reactive sites.

The bromine atom is attached to the central carbon atom (C-2) of the propene backbone, creating an electronegative center that influences the compound's reactivity . The carbon-carbon double bond, a characteristic feature of alkenes, provides a site for addition reactions, while the carbon-bromine bond is susceptible to nucleophilic substitution and elimination processes.

When considering its structural characteristics, 2-bromopropene features a planar arrangement around the double bond with sp² hybridization at the double-bonded carbon atoms . The molecular structure contributes to its chemical behavior and influences how it interacts with various reagents.

Synthesis Methods

Typically, 2-bromopropene may be prepared through:

  • Dehydrobromination of 2,2-dibromopropane

  • Addition of hydrogen bromide to propyne followed by rearrangement

  • Bromination of propene followed by dehydrobromination

Reactions of 2-Bromopropene

Thermal Decomposition

One of the well-studied reactions of 2-bromopropene is its thermal decomposition. In single pulse shock tube experiments, 2-bromopropene decomposes to form propyne and allene as the only products under all conditions tested . The high-pressure rate expression for this decomposition is:

k(2-BrC₃H₅ → propyne/allene + HBr) = 10¹⁴·⁹exp(-32,830/RT) s⁻¹

This decomposition occurs in the temperature range of 1100 to 1250 K and at pressures of 150 to 800 kPa . The propyne to allene ratio is approximately 1.8, with minimal temperature dependence . This reaction provides valuable insights into the thermal stability and decomposition pathways of 2-bromopropene.

Reactions with Amines

The radical cation of 2-bromopropene exhibits interesting reactivity with various amines. Studies using FT-ICR spectrometry have shown that when the 2-bromopropene radical cation reacts with amines such as methylamine, ethylamine, dimethylamine, and trimethylamine, different reaction pathways can occur, including electron transfer (ET), proton transfer (PT), and substitution reactions .

With dimethylamine and trimethylamine, the reactions primarily proceed through electron transfer, generating amine radical cations that subsequently undergo fast secondary reactions with excess amine to produce protonated amines . In contrast, with methylamine and ethylamine, the reaction is more complex, involving both substitution of the bromine atom and oxidation pathways .

These reactions typically begin with the addition of the amine to the double bond of the 2-bromopropene radical cation, generating β-distonic ammonium ions that can undergo further transformations .

Other Reactions

As an unsaturated halide, 2-bromopropene can participate in numerous other reactions:

  • Addition reactions across the double bond

  • Nucleophilic substitution at the bromine-bearing carbon

  • Coupling reactions as a substrate in transition metal-catalyzed processes

  • Reaction with nonanal to prepare 2-methyl-undec-1-en-3-ol using chromium(II) chloride

Applications and Uses

2-Bromopropene serves multiple purposes in industry and research, with applications spanning several fields:

  • Organic Synthesis: It functions as an intermediate and building block for the synthesis of various organic compounds .

  • Solvent: It serves as a solvent for various industrial applications including cleaning, degreasing, and as a component in formulations .

  • Fumigant: It has been used as a fumigating agent, although this application may be restricted due to environmental and health concerns .

  • Refrigerant: It has applications as a refrigerant, potentially as an alternative to certain prohibited compounds .

  • Reagent: It reacts with nonanal to prepare 2-methyl-undec-1-en-3-ol using chromium(II) chloride as a reagent, demonstrating its utility in specific synthetic pathways .

CategoryDetailsReference
Hazard ClassificationsFlammable Liquid (Category 2), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)
Hazard StatementsH225: Highly flammable liquid and vapor
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP210: Keep away from heat/sparks/open flames/hot surfaces
P302+P352: IF ON SKIN: Wash with plenty of water
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes
Storage RecommendationsStore in a cool, dark place below 15°C
Keep container tightly closed in a well-ventilated place
Personal Protective EquipmentEye shields, face shields, gloves
Target OrgansRespiratory system

Due to its high flammability (flash point 4°C), 2-bromopropene should be stored away from ignition sources and oxidizing agents . Its irritant properties require proper personal protective equipment, including eye protection and chemical-resistant gloves, when handling . Adequate ventilation is essential to prevent inhalation of vapors, which can irritate the respiratory system .

Recent Research Developments

While specific recent research on 2-bromopropene itself is limited in the provided search results, the compound continues to be relevant in various areas of chemical research:

  • Reaction Mechanisms: Studies investigating the reaction mechanisms of halogenated alkenes, including the electron transfer and proton transfer processes of 2-bromopropene radical cations with various nucleophiles, contribute to fundamental understanding in physical organic chemistry .

  • Thermal Decomposition Studies: The thermal decomposition pathways of 2-bromopropene and related compounds provide insights into reaction kinetics and thermodynamics of halogenated hydrocarbons .

  • Synthetic Applications: The compound's role as a versatile building block in organic synthesis continues to be explored, with potential applications in pharmaceutical and materials science.

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